

NQK-Q8 Peptide: A Technical Guide to its Sequence, Structure, and Immunological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NQK-Q8 peptide

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Abstract

The **NQK-Q8 peptide**, with the amino acid sequence NQKLIANQF, has emerged as a significant immunodominant epitope derived from the spike protein of SARS-CoV-2.[1][2] This peptide is presented by the Human Leukocyte Antigen (HLA) class I molecule, HLA-B15:01, and plays a crucial role in the T-cell mediated immune response to the virus.[1][2] Structural and biophysical studies have elucidated the molecular basis for its stable interaction with HLA-B15:01, providing insights into T-cell cross-reactivity with homologous peptides from seasonal coronaviruses. This technical guide provides a comprehensive overview of the **NQK-Q8 peptide**, including its sequence, structure, methods for its synthesis and characterization, and its role in cellular immunity.

NQK-Q8 Peptide Sequence and Structure

The **NQK-Q8 peptide** is a nonapeptide with the following amino acid sequence:

Asn - Gln - Lys - Leu - Ile - Ala - Asn - Gln - Phe

The three-dimensional structure of the **NQK-Q8 peptide** in complex with the HLA-B15:01 molecule has been determined by X-ray crystallography and is available in the Protein Data Bank (PDB) under the accession code 8ELH.[1][3] The peptide binds within the antigen-binding

groove of the HLA-B15:01 molecule, where its side chains make specific contacts that stabilize the complex. This stable presentation is a prerequisite for recognition by specific T-cell receptors (TCRs) on CD8+ T cells. A closely related peptide, NQK-A8 (NQKLIANAF), found in seasonal coronaviruses, also binds to HLA-B*15:01, and the structural similarity between the two peptide-HLA complexes provides a basis for T-cell cross-reactivity.[2]

Quantitative Data

The stability of the **NQK-Q8 peptide** in complex with HLA-B15:01 has been quantitatively assessed using biophysical techniques such as Differential Scanning Fluorimetry (DSF). The binding affinity of T-cell receptors (TCRs) to the NQK-Q8/HLA-B15:01 complex has been measured using Surface Plasmon Resonance (SPR).

Parameter	Value	Technique	Reference
Melting Temperature (T _m) of NQK-Q8/HLA-B15:01 complex	Not explicitly stated in the provided search results, but DSF plots show a higher thermal stability compared to the NQK-A8 complex. [4]	Differential Scanning Fluorimetry (DSF)	[4]
Binding Affinity (KD) of specific TCRs to NQK-Q8/HLA-B15:01	Not explicitly stated in the provided search results, but SPR was used to measure the affinity of public TCRs. [2]	Surface Plasmon Resonance (SPR)	[2]

Experimental Protocols

Peptide Synthesis and Purification

The **NQK-Q8 peptide** can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol: Solid-Phase Synthesis of NQKLIANQF

- **Resin Preparation:** Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in N,N-dimethylformamide (DMF).
- **Fmoc Deprotection:** Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine in DMF.
- **Amino Acid Coupling:** Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Phe-OH) using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.
- **Washing:** Wash the resin extensively with DMF to remove excess reagents and byproducts.
- **Repeat Cycle:** Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Gln, Asn, Ala, Ile, Leu, Lys, Gln, Asn).
- **Cleavage and Deprotection:** After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
- **Precipitation and Lyophilization:** Precipitate the crude peptide from the cleavage mixture using cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and then lyophilize to obtain a dry powder.

Protocol: Peptide Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

- **Sample Preparation:** Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile with 0.1% TFA.
- **Chromatography:**
 - **Column:** Use a C18 reverse-phase column.
 - **Mobile Phase A:** 0.1% TFA in water.

- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be 5-95% B over 30 minutes.
- Detection: Monitor the elution profile at 214 nm and 280 nm.
- Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified **NQK-Q8 peptide**.

Biophysical Characterization: Differential Scanning Fluorimetry (DSF)

DSF is used to determine the thermal stability of the peptide-MHC complex.

Protocol: DSF for NQK-Q8/HLA-B*15:01 Stability

- Complex Formation: Recombinantly express and purify the HLA-B*15:01 heavy chain and β 2-microglobulin. Refold the heavy chain and β 2-microglobulin in the presence of an excess of the **NQK-Q8 peptide**. Purify the refolded pMHC complex, for example by size-exclusion chromatography.
- Assay Setup:
 - Prepare a reaction mixture containing the purified NQK-Q8/HLA-B*15:01 complex at a suitable concentration (e.g., 2 μ M) in a buffered solution (e.g., PBS, pH 7.4).
 - Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins exposed upon unfolding.
- Thermal Denaturation:
 - Use a real-time PCR instrument to heat the samples over a temperature range (e.g., 25 $^{\circ}$ C to 95 $^{\circ}$ C) with a defined ramp rate (e.g., 1 $^{\circ}$ C/min).

- Monitor the fluorescence intensity as a function of temperature.
- Data Analysis: Plot the fluorescence intensity versus temperature. The midpoint of the transition in the sigmoidal curve represents the melting temperature (T_m) of the complex.

T-Cell Activation Assay

T-cell activation assays are performed to assess the immunogenicity of the **NQK-Q8 peptide** by measuring the response of specific CD8+ T cells.

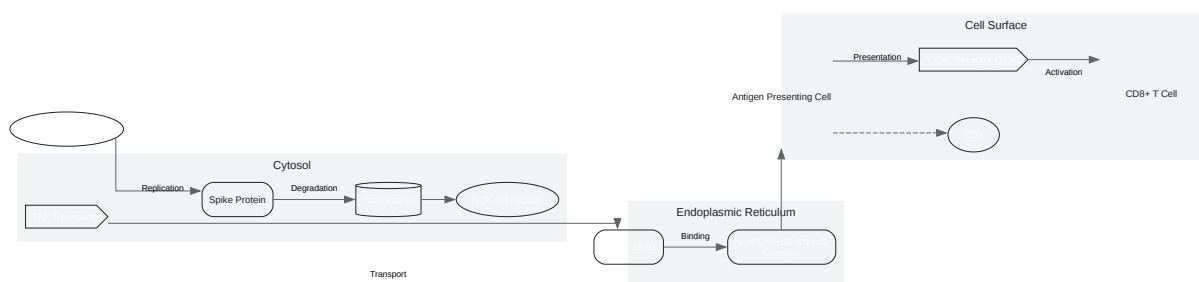
Protocol: In Vitro T-Cell Stimulation and Analysis

- Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from HLA-B*15:01 positive donors.
- T-Cell Stimulation:
 - Culture the PBMCs in a suitable medium.
 - Stimulate the cells with the **NQK-Q8 peptide** at an appropriate concentration (e.g., 1-10 $\mu\text{g/mL}$). A negative control (no peptide) and a positive control (e.g., a known immunogenic peptide pool or a mitogen like phytohemagglutinin) should be included.
- Incubation: Incubate the cells for a period sufficient to allow for T-cell activation and proliferation (e.g., 5-7 days).
- Analysis of T-Cell Response (Flow Cytometry):
 - Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers such as CD3, CD8, and activation markers like CD69 or CD137. Intracellular cytokine staining for interferon-gamma (IFN- γ) or tumor necrosis factor-alpha (TNF- α) can also be performed after treatment with a protein transport inhibitor (e.g., Brefeldin A).
 - Data Acquisition: Acquire data on a flow cytometer.
 - Data Analysis: Analyze the percentage of CD8+ T cells that upregulate activation markers or produce cytokines in response to the **NQK-Q8 peptide** compared to the controls.

Signaling Pathways and Experimental Workflows

HLA Class I Antigen Presentation Pathway

The following diagram illustrates the pathway by which the viral-derived **NQK-Q8 peptide** is processed and presented by an infected cell to a CD8+ T cell.

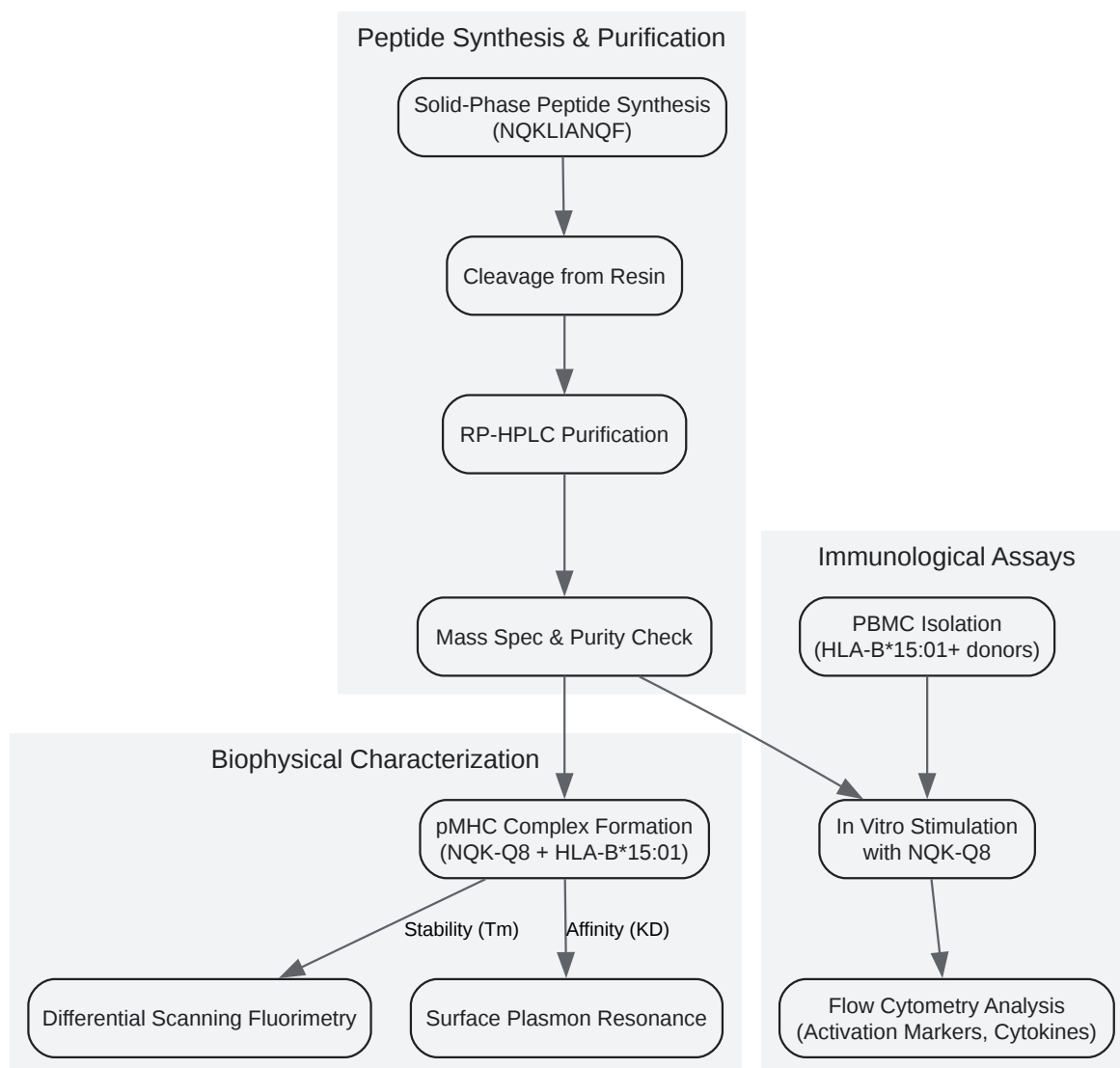


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Caption: HLA Class I antigen presentation pathway for the **NQK-Q8 peptide**.

Experimental Workflow: Peptide Synthesis to T-Cell Assay

The following diagram outlines the overall experimental workflow for studying the **NQK-Q8 peptide**.



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Caption: Experimental workflow for **NQK-Q8 peptide** analysis.

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- To cite this document: BenchChem. [NQK-Q8 Peptide: A Technical Guide to its Sequence, Structure, and Immunological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564634#nqk-q8-peptide-sequence-and-structure]

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